Morpholine, 4-((3,4,5-trimethoxyphenyl)thioacetyl) Morpholine, 4-((3,4,5-trimethoxyphenyl)thioacetyl)
Brand Name: Vulcanchem
CAS No.: 64039-00-5
VCID: VC18692958
InChI: InChI=1S/C15H21NO4S/c1-17-12-8-11(9-13(18-2)15(12)19-3)10-14(21)16-4-6-20-7-5-16/h8-9H,4-7,10H2,1-3H3
SMILES:
Molecular Formula: C15H21NO4S
Molecular Weight: 311.4 g/mol

Morpholine, 4-((3,4,5-trimethoxyphenyl)thioacetyl)

CAS No.: 64039-00-5

VCID: VC18692958

Molecular Formula: C15H21NO4S

Molecular Weight: 311.4 g/mol

* For research use only. Not for human or veterinary use.

Morpholine, 4-((3,4,5-trimethoxyphenyl)thioacetyl) - 64039-00-5

Description

Morpholine, 4-((3,4,5-trimethoxyphenyl)thioacetyl) is a complex organic compound with the molecular formula C15H21NO4S and a molecular weight of approximately 311.4 g/mol . This compound is a derivative of morpholine, incorporating a thioacetyl group linked to a 3,4,5-trimethoxyphenyl moiety. The presence of these functional groups suggests potential applications in medicinal chemistry, particularly in the development of drugs with specific biological activities.

Synthesis and Preparation

The synthesis of Morpholine, 4-((3,4,5-trimethoxyphenyl)thioacetyl) typically involves organic synthesis techniques. While specific synthesis pathways for this compound are not detailed in the available literature, similar compounds often require multi-step reactions involving the formation of thioacetyl intermediates and subsequent coupling with the 3,4,5-trimethoxyphenyl moiety.

Research Findings and Future Directions

Given the lack of direct research findings on Morpholine, 4-((3,4,5-trimethoxyphenyl)thioacetyl), future studies should focus on its synthesis optimization, biological evaluation, and structure-activity relationship (SAR) analysis. This could involve assessing its activity against various enzymes or cell lines to identify potential therapeutic applications.

CAS No. 64039-00-5
Product Name Morpholine, 4-((3,4,5-trimethoxyphenyl)thioacetyl)
Molecular Formula C15H21NO4S
Molecular Weight 311.4 g/mol
IUPAC Name 1-morpholin-4-yl-2-(3,4,5-trimethoxyphenyl)ethanethione
Standard InChI InChI=1S/C15H21NO4S/c1-17-12-8-11(9-13(18-2)15(12)19-3)10-14(21)16-4-6-20-7-5-16/h8-9H,4-7,10H2,1-3H3
Standard InChIKey GFYDCJTVZXIHOM-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=CC(=C1OC)OC)CC(=S)N2CCOCC2
PubChem Compound 116302
Last Modified Aug 10 2024

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